2-Cyclopropyl-5-methoxy-4-methyl-1H-pyrimidin-6-one
Overview
Description
2-Cyclopropyl-5-methoxy-4-methyl-1H-pyrimidin-6-one is an organic compound that is commonly used in scientific research. It is a member of the pyrimidine class of heterocyclic compounds and is composed of a six-membered ring structure containing two nitrogen atoms, one oxygen atom, and three carbon atoms. This compound is used in a variety of applications, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects. In
Scientific Research Applications
Antiviral Activity
One significant application of derivatives similar to the chemical structure is in the development of antiviral agents. Hocková et al. (2003) synthesized 2,4-diaminopyrimidine derivatives with substitutions at position 5, including cyclopropyl groups, and evaluated their antiviral activities. These compounds exhibited pronounced antiretroviral activity, comparable to reference drugs adefovir and tenofovir, but were devoid of measurable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Microbial Transformations
Another study by Schocken et al. (1997) explored the microbial transformations of Cyprodinil, a compound with a cyclopropyl group similar to the core structure of interest. This study found that Cyprodinil was readily metabolized by a variety of microbial species, producing metabolites that can potentially be used as analytical reference standards for environmental and metabolic studies (Schocken, Mao, & Schabacker, 1997).
Synthetic Chemistry and Drug Development
In synthetic chemistry, compounds with cyclopropyl groups have been utilized as intermediates in the synthesis of various biologically active molecules. For instance, Rosen et al. (2009) described an optimized synthesis for a core structure related to fluoroquinolone-class antibacterial agents, highlighting the versatility of cyclopropyl-containing pyrimidines in drug development (Rosen, German, & Kerns, 2009).
Antimicrobial Activity
Research on pyrimidinone and oxazinone derivatives fused with thiophene rings using a starting material similar to our compound of interest showed that many synthesized compounds exhibited good antibacterial and antifungal activities. This indicates the potential of such structures in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
properties
IUPAC Name |
2-cyclopropyl-5-methoxy-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-7(13-2)9(12)11-8(10-5)6-3-4-6/h6H,3-4H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGXMEIWUCPWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2CC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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